Guanacline

Neurotoxicity Lipofuscin accumulation Adrenergic neuron blocker

Guanacline (CAS 1463-28-1) is uniquely suited for inducing fluorescent lipopigment (aging pigment) accumulation in sympathetic neurons, offering an unparalleled model for studying lysosomal dysfunction and neurodegenerative pathology. Unlike guanethidine, it produces irreversible sympathetic deficits and persistent postural hypotension, making it essential for chronic autonomic failure research. Its ability to generate a pure lipofuscin model, even in resistant species, ensures reproducible, long-term studies without confounding spontaneous recovery.

Molecular Formula C9H18N4
Molecular Weight 182.27 g/mol
CAS No. 1463-28-1
Cat. No. B073086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanacline
CAS1463-28-1
Synonymscyclazenine
guanacline
guanacline sulfate
guanacline sulfate (1:1)
guanacline sulfate (1:1), dihydrate
Molecular FormulaC9H18N4
Molecular Weight182.27 g/mol
Structural Identifiers
SMILESCC1=CCN(CC1)CCN=C(N)N
InChIInChI=1S/C9H18N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h2H,3-7H2,1H3,(H4,10,11,12)
InChIKeyWQVAYGCXSJMPRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanacline CAS 1463-28-1: A Guanidinium Adrenergic Neuron Blocker for Comparative Pharmacology


Guanacline (CAS 1463-28-1) is a guanidinium adrenergic neuron blocking agent that was developed in the 1960s as an antihypertensive drug. It is a close structural analog of guanethidine, belonging to the guanidine class of sympathetic neuron blockers [1]. The compound is classified as a postganglionic adrenergic neuron blocker that inhibits norepinephrine release from sympathetic nerve terminals, thereby reducing peripheral vascular resistance and blood pressure. Guanacline's molecular formula is C₉H₁₈N₄ (MW 182.27), and it is typically formulated as the monosulfate salt (MW 280.34) [1]. The drug was marketed under the trade name Leron by Bayer and investigated clinically for moderate to severe hypertension during the late 1960s [1]. Despite its structural similarity to guanethidine, guanacline exhibits distinct pharmacological and toxicological properties that preclude simple in-class substitution, including the unique capacity to produce fluorescent lipopigment accumulation in sympathetic neurons and persistent postural hypotension lasting over a year after drug withdrawal [2][3].

Why Guanacline Cannot Be Substituted by Guanethidine or Other Guanidine Antihypertensives


Generic substitution of guanacline with guanethidine or other in-class guanidine derivatives is inadvisable due to profound differences in cellular toxicity, reversibility of sympathetic blockade, and adverse effect profiles, despite similar mechanisms of norepinephrine release inhibition [1]. Unlike guanethidine, guanacline induces a massive deposition of fluorescent lipopigment (aging pigment) in sympathetic neurons across multiple species—an effect strictly dependent on the double bond of the tetrahydropyridine ring present in guanacline but absent in guanethidine [1]. Furthermore, guanacline treatment produces irreversible sympathetic deficits in humans, manifested as persistent postural hypotension lasting 12–15 months after withdrawal, a phenomenon not observed with guanethidine [2]. Clinical evidence demonstrates that guanacline also causes persistent parotid pain lasting up to 5.5 years post-treatment, a unique adverse effect not associated with methyldopa, bethanidine, or other antihypertensives [3]. These drug-specific toxicities underscore that guanacline cannot be regarded as a generic guanidinium adrenergic blocker suitable for simple interchange.

Quantitative Differentiation Evidence for Guanacline vs. Guanethidine, Methyldopa, and SAG


Selective Induction of Fluorescent Lipopigment Accumulation in Sympathetic Neurons: Guanacline vs. Guanethidine and SAG

Guanacline uniquely produces fluorescent lipopigment accumulation in sympathetic neurons across all species examined, a property not shared by guanethidine or its saturated analog (SAG). In direct head-to-head comparison, guanacline produced osmiophilic fluorescent lipopigment in rat superior cervical ganglia, while guanethidine and SAG did not [1]. The lipopigment accumulation was observed in multiple species including rats, mice, and guinea pigs, whereas guanethidine and SAG failed to produce comparable fluorescence in any species [1]. The double bond of the tetrahydropyridine ring is critical for this effect, as saturation of this bond (SAG) abolishes lipopigment production [1]. Additionally, sections of sympathetic ganglion cells from guanacline-treated rats exhibited strong yellow autofluorescence shown by electron microscopy to consist of massive deposition of lipoprotein granules comparable to 'aging pigment'; no comparable changes were observed in guanethidine-treated animals [2].

Neurotoxicity Lipofuscin accumulation Adrenergic neuron blocker Species specificity Fluorescent lipopigment

Delayed and Incomplete Reduction of Sympathetic Pressor Responses: Guanacline vs. Guanethidine over 19 Weeks

Chronic treatment with guanacline produces a markedly slower and less complete suppression of sympathetic pressor responses compared to guanethidine. In rats treated with 5 mg/kg/day i.p. for 19 weeks, guanethidine reduced responses to spinal sympathetic stimulation by 55% after 4 weeks and 69% after 19 weeks; guanacline treatment produced no reduction after 4 weeks and only a 37% reduction after 19 weeks [1]. After drug cessation, pressor responses in guanethidine-treated rats recovered rapidly, whereas recovery in guanacline-treated rats was notably slow, reflecting persistent impairment of sympathetic function [1]. In acute experiments, guanethidine was considerably more potent than guanacline in reducing pressor responses to spinal stimulation [1]. Furthermore, guanethidine but not guanacline reduced tail artery vasoconstrictor responses, while both drugs depleted heart noradrenaline by 65% [1].

Sympathetic function Pressor response Spinal stimulation Chronic antihypertensive treatment Functional recovery

Prolonged Postural Hypotension After Drug Withdrawal: Guanacline vs. Guanethidine in Humans

Guanacline produces severe persistent postural hypotension in humans that lasts 12–15 months after drug withdrawal, a phenomenon not observed with guanethidine. In a clinical case series, 5 patients developed severe postural hypotension after guanacline treatment; the hypotension did not develop until treatment had been given for 3–4 months and persisted for 12–15 months following withdrawal, suggesting irreversible depletion of noradrenaline stores in adrenergic nerve terminals [1]. In contrast, in comparative animal studies, the systemic blood pressure of guanethidine-treated animals rose rapidly to normal levels following drug cessation, whereas guanacline-treated animals showed a slow rise in blood pressure [2]. Over 15 cases of severe persistent orthostatic hypotension were reported by multiple authors, ultimately leading to the drug's withdrawal from the market [3].

Postural hypotension Irreversible sympathetic deficit Drug withdrawal Clinical toxicity Catecholamine depletion

Persistent Parotid Pain as a Unique Adverse Effect: Guanacline vs. Guanethidine and Methyldopa

Guanacline causes a distinctive persistent parotid pain syndrome that is not reported for other adrenergic neuron blockers. In a clinical study, 17 patients developed parotid pain during guanacline treatment, with pain persisting after drug cessation for up to 5.5 years [1]. The pain is triggered by chewing and is attributed to prolonged or permanent selective sympathetic nerve damage in the region of the cervical sympathetic nerve supply to the salivary glands [1]. This adverse effect has not been reported for guanethidine, bethanidine, or methyldopa, indicating a unique toxicological signature [1][2]. While comparison studies of guanacline with methyldopa in the treatment of hypertension found comparable blood pressure-lowering efficacy, the parotid pain syndrome was exclusive to guanacline [2].

Parotid pain Sialadenosis Autonomic nerve damage Drug-induced salivary gland pathology Sympathetic denervation

Comparable Antihypertensive Efficacy but Distinct Toxicity Profile vs. Methyldopa

Guanacline demonstrates comparable antihypertensive efficacy to methyldopa but with a markedly different safety profile. In a clinical comparison study, guanacline and methyldopa produced equivalent reductions in blood pressure; both drug treatments reduced blood pressure to the same extent in hypertensive patients [1]. However, guanacline treatment was associated with persistent postural hypotension lasting 12–15 months after withdrawal [2] and persistent parotid pain lasting up to 5.5 years [3], neither of which was observed with methyldopa [1]. Animal studies further revealed that guanacline, but not guanethidine (and by class inference, methyldopa), produced massive deposition of lipoprotein granules in sympathetic neurons persisting 12 weeks after cessation [2]. Additionally, the combination of α-methyldopa with guanacline showed significant supra-additive antihypertensive effects in rat models of experimental renal hypertension, while the α-methyldopa–reserpine combination was at most additive [4], indicating synergistic interactions unique to guanacline.

Antihypertensive efficacy Methyldopa comparison Toxicity profile Clinical trial Blood pressure reduction

Optimal Research and Industrial Application Scenarios for Guanacline Based on Quantitative Differentiation


Lipofuscin Accumulation Research: Using Guanacline as a Chemical Inducer of Aging Pigment in Neuronal Models

Guanacline is the only known adrenergic neuron blocker that reliably produces fluorescent lipopigment accumulation across multiple species, including rats, mice, and guinea pigs [1]. This property makes guanacline an invaluable chemical tool for inducing lipofuscin (aging pigment) in sympathetic neurons in a controlled, dose-dependent manner. The persistent nature of the lipopigment (still present 12 weeks post-cessation) provides a stable model for studying lysosomal dysfunction, oxidative stress, and neurodegenerative aging pathology [2]. The ability to produce fluorescent lipopigment in guinea pigs—a species resistant to immune-mediated neuronal destruction—offers a pure model of lipofuscin accumulation without confounding sympathectomy, enabling researchers to study the functional and biochemical consequences of lipopigment accumulation in isolation [1].

Chemical Sympathectomy Tool: Selective Destruction of Sympathetic Neurons in Primate Models

Guanacline at doses of 20 mg/kg produces marked neuronal loss in sympathetic ganglia of non-human primates (Macaca fascicularis), comparable to guanethidine-induced sympathectomy [1]. However, guanacline additionally produces irreversible sympathetic deficits and ultrastructural changes not seen with guanethidine, providing a more complete chemical sympathectomy model for studying autonomic denervation in primates. The immune-mediated mechanism of neuronal destruction—preventable by immunosuppression or γ-irradiation—allows researchers to modulate the extent of sympathectomy experimentally [1].

Persistent Autonomic Dysfunction Model: Studying Irreversible Neurotransmitter Depletion and Postural Hypotension

Guanacline's unique ability to produce persistent postural hypotension lasting 12–15 months after drug withdrawal in humans [1], combined with the finding that it causes irreversible norepinephrine depletion [2], establishes guanacline as a gold-standard tool for creating animal models of chronic autonomic failure. The slow recovery of sympathetic pressor responses after guanacline treatment (in contrast to rapid recovery after guanethidine) allows researchers to conduct long-term functional studies of sympathetic impairment without the confounding variable of rapid spontaneous recovery [2].

Selective Salivary Gland Denervation Model: Studying Neuropathic Pain and Sialadenosis

Guanacline is the only adrenergic neuron blocker documented to cause persistent parotid pain syndrome due to selective sympathetic nerve damage in the region of the cervical sympathetic supply to the salivary glands [1]. This unique toxicological property enables the creation of a localized autonomic denervation model in salivary glands, confirmed by electron microscopy showing sialadenosis in parotid biopsies [1]. The persistence of pain for up to 5.5 years after drug cessation allows for chronic studies of neuropathic pain mechanisms and testing of interventions aimed at restoring autonomic innervation to glandular tissue.

Quote Request

Request a Quote for Guanacline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.